Methyl 3-(carbamoylamino)benzoate
Overview
Description
“Methyl 3-(carbamoylamino)benzoate”, also known as MCB, is an organic compound with the molecular formula C10H10N2O3. It is a white, crystalline solid that belongs to the class of N-substituted benzamides. The IUPAC name for this compound is methyl 3-[(aminocarbonyl)amino]benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O3/c1-14-8(12)6-3-2-4-7(5-6)11-9(10)13/h2-5H,1H3,(H3,10,11,13) . This compound contains a total of 34 bonds, including 19 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, and 6 aromatic bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 194.19 . It is a powder at room temperature . The melting point of this compound is between 185-190 degrees Celsius .Scientific Research Applications
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate exhibits unique properties in crystal engineering. It crystallizes with eight molecules in the crystallographic asymmetric unit, and under high pressure, it transitions to a Z' = 2 structure. This transition is facilitated by the stabilization of unfavorable molecular conformations through efficient packing at high pressure (Johnstone et al., 2010).
Zinc(II) Benzoate Complexes
Research on zinc(II) benzoate complexes, involving methyl-3-pyridylcarbamate, shows diverse molecular structures and intermolecular hydrogen bonding, contributing to a better understanding of coordination chemistry (Zeleňák et al., 2004).
Chemoenzymatic Synthesis of Carbasugars
Methyl benzoate serves as a precursor in the chemoenzymatic synthesis of carbasugars like carba-beta-L-galactopyranose, contributing to the advancement of organic and biomolecular chemistry (Boyd et al., 2010).
Developmental Regulation in Snapdragon Flowers
In snapdragon flowers, methyl benzoate is the most abundant scent compound. Its emission, regulated developmentally and differentially, plays a critical role in plant-pollinator interactions (Dudareva et al., 2000).
Carbonylation Reactions with PAMAM Dendrimer-Palladium Catalysts
Methyl benzoate is used in carbonylation reactions of iodoarenes, showcasing its significance in organic chemistry and catalysis (Antebi et al., 2002).
Energy Studies of Methyl Benzoate
The enthalpy of formation of methyl benzoate has been studied, providing essential data for understanding its thermochemical properties (Roux et al., 2002).
Infrared Spectroscopic Study
A study of methyl benzoate's reduction on yttrium oxide by infrared spectroscopy offers insights into its chemical interactions and potential applications in catalyst development (King & Strojny, 1982).
Vibrational Spectroscopy
Methyl benzoate is also studied as a model compound in vibrational spectroscopy, aiding in the development of new IR pulse schemes for biomolecules (Maiti, 2014).
Safety and Hazards
Methyl 3-(carbamoylamino)benzoate has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
methyl 3-(carbamoylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-8(12)6-3-2-4-7(5-6)11-9(10)13/h2-5H,1H3,(H3,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANIDQGAPAHUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384929 | |
Record name | Methyl 3-(carbamoylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65081-75-6 | |
Record name | Methyl 3-(carbamoylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65081-75-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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